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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic organic compound belonging to the
pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure” in
medicinal chemistry due to its presence in a wide array of biologically active compounds. This
technical guide provides a comprehensive literature review of 6-(4-Bromophenyl)pyridazin-3-
ol, focusing on its synthesis, chemical properties, and known biological activities, with a
particular emphasis on its potential in drug discovery and development.

Chemical Properties and Tautomerism

6-(4-Bromophenyl)pyridazin-3-ol exists in a tautomeric equilibrium with its keto form, 6-(4-
Bromophenyl)pyridazin-3(2H)-one. This equilibrium is a crucial aspect of its chemical behavior
and biological activity, as the two forms can exhibit different binding properties to biological
targets. The presence of the bromophenyl group at the 6-position significantly influences the
electronic and steric properties of the molecule, which can impact its interaction with enzymes
and receptors.

Table 1: Physicochemical Properties of 6-(4-Bromophenyl)pyridazin-3-ol and Related
Compounds
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Molecular . ]
Molecular . Melting Point
Compound CAS Number Weight ( g/mol
Formula ) (°C)
6-(4-
Bromophenylpyr  50636-57-2 C10H7BrN20 251.08 Not Reported
idazin-3-ol
6-(4-
Bromophenyl)-4,
5- 36725-37-8 C10HsBrN20 253.10 167-171
dihydropyridazin-
3(2H)-one
Synthesis

The synthesis of 6-(4-bromophenyl)pyridazin-3-ol is typically achieved through the cyclization
of a corresponding y-keto acid with hydrazine hydrate. A common precursor is 4-(4-
bromobenzoyl)propionic acid. The reaction proceeds via the formation of a dihydropyridazinone
intermediate, which can then be oxidized to the desired pyridazinone.

Alternatively, the synthesis can be approached through the reaction of 3,6-dichloropyridazine
with a suitable bromophenyl-containing nucleophile, followed by hydrolysis.

Experimental Protocol: Synthesis of 6-(4-
Bromophenyl)-2H-pyridazin-3-one (Tautomer)

A general procedure for the synthesis of the tautomeric form, 6-(4-Bromophenyl)-2H-pyridazin-
3-one, involves the following steps:

e Reaction of B-(4-bromobenzoyl)propionic acid with hydrazine hydrate:

o [-(4-bromobenzoyl)propionic acid is refluxed with an excess of hydrazine hydrate in a
suitable solvent, such as ethanol or acetic acid.

o The reaction mixture is heated for several hours to ensure complete cyclization.
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e Formation of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one:
o Upon cooling, the intermediate dihydropyridazinone precipitates from the solution.
o Oxidation to 6-(4-bromophenyl)pyridazin-3(2H)-one:

o The dihydropyridazinone is then oxidized using a suitable oxidizing agent, such as
bromine in acetic acid, to introduce the double bond in the pyridazinone ring.

o Purification:

o The final product is purified by recrystallization from an appropriate solvent to yield the
desired 6-(4-bromophenyl)-2H-pyridazin-3-one.

Intermediate Oxidation Final Product

Reflux in Ethanol/Acetic Acid

)-4,5-di pyridazin- -one ol 6-(4-Bromophenyl)pyridazin-3(2H)-one

B-(4-bromobenzoyl)propionic acid

Click to download full resolution via product page

Caption: General synthesis workflow for 6-(4-Bromophenyl)pyridazin-3(2H)-one.

Biological Activities and Potential Therapeutic
Applications

The pyridazinone core is a versatile scaffold that has been extensively explored for its diverse
pharmacological activities. While specific biological data for 6-(4-Bromophenyl)pyridazin-3-ol
is limited in publicly available literature, the broader class of pyridazinone derivatives has
demonstrated significant potential in several therapeutic areas, particularly in oncology.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1331702?utm_src=pdf-body-img
https://www.benchchem.com/product/b1331702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyridazinone derivatives.
These compounds have been shown to inhibit the proliferation of various cancer cell lines,
including those of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian
cancer, and breast cancer. The presence of a halogenated phenyl ring, such as the 4-
bromophenyl group, is often associated with enhanced cytotoxic activity.

The anticancer mechanism of pyridazinones is multifaceted and can involve the inhibition of
various key cellular targets.

Kinase Inhibition

A significant area of investigation for pyridazinone derivatives is their role as kinase inhibitors.
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a
hallmark of many cancers. Pyridazinone-based compounds have been developed as inhibitors
of several kinases, including:

e Tyrosine Kinases: These are critical in cell growth, differentiation, and survival pathways.
o Serine/Threonine Kinases: These play vital roles in cell cycle progression and apoptosis.

The ability of the pyridazinone scaffold to fit into the ATP-binding pocket of kinases makes it an
attractive starting point for the design of potent and selective inhibitors.
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Caption: Proposed mechanism of action for pyridazinone derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

(General)

A general protocol to assess the kinase inhibitory activity of a compound like 6-(4-

Bromophenyl)pyridazin-3-ol is as follows:
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» Reagent Preparation:
o Prepare a stock solution of the test compound in DMSO.

o Prepare a solution of the target kinase, its specific substrate, and ATP in a suitable assay
buffer.

o Assay Procedure:

Add serial dilutions of the test compound to the wells of a microplate.

[e]

Add the kinase to the wells and incubate to allow for compound binding.

[e]

(¢]

Initiate the kinase reaction by adding the substrate and ATP mixture.

[¢]

Incubate the plate at a controlled temperature for a specific duration.
e Detection:

o Stop the reaction and measure the amount of product formed using a suitable detection
method (e.g., luminescence, fluorescence, or radioactivity).

» Data Analysis:
o Calculate the percentage of kinase inhibition for each compound concentration.

o Plot the inhibition data against the compound concentration to determine the 1Cso value
(the concentration at which 50% of the kinase activity is inhibited).

Future Directions

While the pyridazinone scaffold shows significant promise, further research is required to fully
elucidate the therapeutic potential of 6-(4-Bromophenyl)pyridazin-3-ol. Future studies should

focus on:

o Quantitative Biological Evaluation: Determining the ICso values of 6-(4-
Bromophenyl)pyridazin-3-ol against a panel of cancer cell lines and specific kinase
targets.
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e Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this
compound exerts its biological effects, including its impact on cell cycle progression,
apoptosis, and specific signaling pathways.

o Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of 6-
(4-Bromophenyl)pyridazin-3-ol to optimize its potency, selectivity, and pharmacokinetic
properties.

« In Vivo Efficacy Studies: Assessing the antitumor activity of promising compounds in
preclinical animal models.

Conclusion

6-(4-Bromophenyl)pyridazin-3-ol represents a molecule of interest within the broader class of
biologically active pyridazinones. Its chemical structure suggests the potential for potent and
selective interactions with biological targets, particularly protein kinases implicated in cancer.
This technical guide has summarized the available information on its synthesis and the well-
established therapeutic potential of the pyridazinone scaffold. Further focused research into the
specific biological activities and mechanism of action of 6-(4-Bromophenyl)pyridazin-3-ol is
warranted to fully explore its promise as a lead compound in the development of novel
therapeutics.

 To cite this document: BenchChem. [An In-depth Technical Guide on 6-(4-
Bromophenyl)pyridazin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331702#6-4-bromophenyl-pyridazin-3-ol-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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